Cas no 1354745-17-7 (4(1H)-Quinolinone, 6-fluoro-7-methoxy-2-methyl-)

Technical Introduction: 6-Fluoro-7-methoxy-2-methyl-4(1H)-quinolinone 6-Fluoro-7-methoxy-2-methyl-4(1H)-quinolinone is a fluorinated and methoxylated quinolinone derivative with potential applications in pharmaceutical and agrochemical research. The presence of fluorine and methoxy substituents enhances its reactivity and binding affinity, making it a valuable intermediate in the synthesis of bioactive compounds. The methyl group at the 2-position contributes to structural stability, while the 4(1H)-quinolinone core offers versatility for further functionalization. This compound is particularly useful in medicinal chemistry for developing kinase inhibitors or antimicrobial agents due to its optimized electronic and steric properties. High purity and well-defined synthesis routes ensure consistent performance in research applications.
4(1H)-Quinolinone, 6-fluoro-7-methoxy-2-methyl- structure
1354745-17-7 structure
Product name:4(1H)-Quinolinone, 6-fluoro-7-methoxy-2-methyl-
CAS No:1354745-17-7
MF:C11H10FNO2
Molecular Weight:207.201006412506
CID:5188951
PubChem ID:121220998

4(1H)-Quinolinone, 6-fluoro-7-methoxy-2-methyl- 化学的及び物理的性質

名前と識別子

    • 4(1H)-Quinolinone, 6-fluoro-7-methoxy-2-methyl-
    • 6-fluoro-7-methoxy-2-methylquinolin-4(1H)-one
    • 6-fluoro-7-methoxy-2-methyl-1H-quinolin-4-one
    • 1354745-17-7
    • 6-Fluoro-7-methoxy-2-methyl-4(1H)-quinolinone
    • DTXSID701252326
    • MFCD34182976
    • E72004
    • インチ: 1S/C11H10FNO2/c1-6-3-10(14)7-4-8(12)11(15-2)5-9(7)13-6/h3-5H,1-2H3,(H,13,14)
    • InChIKey: KCIJNDCYNRLHJR-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=C(F)C(OC)=C2)C(=O)C=C1C

計算された属性

  • 精确分子量: 207.06955672g/mol
  • 同位素质量: 207.06955672g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 303
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2
  • トポロジー分子極性表面積: 38.3Ų

4(1H)-Quinolinone, 6-fluoro-7-methoxy-2-methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1240137-1g
6-fluoro-7-methoxy-2-methylquinolin-4(1H)-one
1354745-17-7 95%
1g
$455 2023-05-17
eNovation Chemicals LLC
Y1240137-10g
6-fluoro-7-methoxy-2-methylquinolin-4(1H)-one
1354745-17-7 95%
10g
$2430 2023-05-17
eNovation Chemicals LLC
Y1240137-250mg
6-fluoro-7-methoxy-2-methylquinolin-4(1H)-one
1354745-17-7 95%
250mg
$265 2023-05-17
Aaron
AR01KZRF-500mg
6-fluoro-7-methoxy-2-methylquinolin-4(1H)-one
1354745-17-7 98%
500mg
$281.00 2023-12-16
Aaron
AR01KZRF-2g
6-fluoro-7-methoxy-2-methylquinolin-4(1H)-one
1354745-17-7 98%
2g
$693.00 2023-12-16
A2B Chem LLC
BA57983-10mg
6-fluoro-7-methoxy-2-methylquinolin-4(1H)-one
1354745-17-7
10mg
$135.00 2024-04-20
A2B Chem LLC
BA57983-100mg
6-fluoro-7-methoxy-2-methylquinolin-4(1H)-one
1354745-17-7 98%
100mg
$120.00 2024-01-04
abcr
AB591077-1g
6-Fluoro-7-methoxy-2-methylquinolin-4(1H)-one; .
1354745-17-7
1g
€614.90 2024-07-20
abcr
AB591077-5g
6-Fluoro-7-methoxy-2-methylquinolin-4(1H)-one; .
1354745-17-7
5g
€1744.80 2024-07-20
eNovation Chemicals LLC
Y1240137-100mg
6-fluoro-7-methoxy-2-methylquinolin-4(1H)-one
1354745-17-7 95%
100mg
$180 2023-05-17

4(1H)-Quinolinone, 6-fluoro-7-methoxy-2-methyl- 関連文献

4(1H)-Quinolinone, 6-fluoro-7-methoxy-2-methyl-に関する追加情報

Recent Advances in the Study of 4(1H)-Quinolinone, 6-fluoro-7-methoxy-2-methyl- (CAS: 1354745-17-7)

The compound 4(1H)-Quinolinone, 6-fluoro-7-methoxy-2-methyl- (CAS: 1354745-17-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic scaffold is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its efficacy in various disease models.

A 2023 study published in the Journal of Medicinal Chemistry investigated the structural modifications of 4(1H)-Quinolinone derivatives to enhance their bioavailability and target specificity. The researchers synthesized a series of analogs, including 6-fluoro-7-methoxy-2-methyl-4(1H)-quinolinone, and evaluated their inhibitory effects on key enzymes involved in cancer progression. The results demonstrated that this compound exhibited potent inhibitory activity against tyrosine kinases, with an IC50 value in the nanomolar range, suggesting its potential as a lead compound for anticancer drug development.

In another study, published in Bioorganic & Medicinal Chemistry Letters, the antimicrobial properties of 4(1H)-Quinolinone derivatives were explored. The 6-fluoro-7-methoxy-2-methyl- variant showed remarkable activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity and inhibit essential metabolic pathways. These findings highlight its potential as a novel antimicrobial agent in the face of rising antibiotic resistance.

Recent advancements in synthetic chemistry have also facilitated the scalable production of 4(1H)-Quinolinone derivatives. A 2024 paper in Organic Process Research & Development described an efficient, one-pot synthesis of 6-fluoro-7-methoxy-2-methyl-4(1H)-quinolinone using a palladium-catalyzed coupling reaction. This method offers a high yield (over 85%) and reduced environmental impact compared to traditional synthetic routes, making it suitable for industrial-scale production.

Despite these promising developments, challenges remain in the clinical translation of 4(1H)-Quinolinone derivatives. Pharmacokinetic studies have indicated that further optimization is needed to improve the compound's metabolic stability and reduce off-target effects. Ongoing research is focused on prodrug strategies and nanoparticle-based delivery systems to address these limitations. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into viable therapeutics.

In conclusion, 4(1H)-Quinolinone, 6-fluoro-7-methoxy-2-methyl- (CAS: 1354745-17-7) represents a versatile scaffold with significant potential in drug discovery. Its multifaceted pharmacological activities, coupled with recent synthetic advancements, position it as a promising candidate for addressing unmet medical needs. Future research should prioritize translational studies to bridge the gap between preclinical findings and clinical applications.

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